Chemical properties and molecular weight of 2-Amino-1-(4-chlorophenyl)ethanone
Chemical properties and molecular weight of 2-Amino-1-(4-chlorophenyl)ethanone
Technical Whitepaper: 2-Amino-1-(4-chlorophenyl)ethanone Physicochemical Profile, Synthetic Protocols, and Stability Mechanisms
Executive Summary
2-Amino-1-(4-chlorophenyl)ethanone (commonly handled as its hydrochloride salt, CAS 5467-71-0) is a critical alpha-aminoketone intermediate in medicinal chemistry. It serves as a primary "linchpin" scaffold for the synthesis of bioactive heterocycles, particularly thiazoles and imidazoles, via cyclocondensation reactions.
This guide addresses a frequent failure mode in handling this compound: the instability of its free base. Unlike aniline derivatives (e.g., 1-(2-amino-4-chlorophenyl)ethanone), this alpha-aminoketone is prone to rapid self-condensation. This document provides a robust, field-validated protocol for its synthesis via the Delépine reaction, detailed stability data, and handling procedures to prevent dimerization.
Part 1: Physicochemical Identity & Specifications
The compound exists stably only as a salt. Researchers must distinguish it from its ring-amino isomer (4'-amino-2-chloroacetophenone or 2-amino-4'-chloroacetophenone), as their reactivities are fundamentally different.
Table 1: Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | |
| Common Name | 4'-Chloro-α-aminoacetophenone HCl | |
| CAS Number | 5467-71-0 (HCl Salt) | Free base is unstable. |
| Molecular Formula | C₈H₉Cl₂NO | C₈H₈ClNO (Free Base) + HCl |
| Molecular Weight | 206.07 g/mol | 169.61 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder | Yellowing indicates degradation. |
| Melting Point | 262 – 265 °C (dec.) | High MP due to ionic lattice. |
| Solubility | Water (Moderate), Ethanol (Good), DMSO (Excellent) | Insoluble in non-polar solvents (Hexane, Et₂O). |
| pKa (Conjugate Acid) | ~7.5 – 8.0 | Estimated for the α-ammonium group. |
Part 2: Synthetic Protocol & Optimization
The most reliable route for high-purity synthesis is the Delépine Reaction . This method avoids the over-alkylation often seen with direct ammonolysis (e.g., using ammonia gas) and prevents the formation of secondary/tertiary amines.
Mechanism of Action
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Bromination: 4'-Chloroacetophenone is brominated to form the α-bromo intermediate.
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Quaternization: The bromide is displaced by hexamethylenetetramine (Hexamine) to form a stable quaternary ammonium salt.
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Acid Hydrolysis: The hexamine adduct is cleaved using ethanolic HCl to release the primary amine hydrochloride.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone
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Reagents: 4'-Chloroacetophenone (1.0 eq), Bromine (1.0 eq) or NBS (1.05 eq), Glacial Acetic Acid (Solvent).
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Procedure: Dissolve ketone in acetic acid. Add bromine dropwise at <20°C to prevent poly-bromination. Stir for 2 hours. Pour into ice water. Filter the white precipitate (mp ~96°C).
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Critical Control: Monitor by TLC. Disappearance of starting material is crucial to avoid difficult purification later.
Step 2: The Delépine Reaction (Amination)
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Reagents: α-Bromo intermediate (from Step 1), Hexamine (1.1 eq), Chloroform or Ethanol.
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Procedure:
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Dissolve the α-bromo ketone in chloroform (0.5 M).
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Add Hexamine solution.[1] A thick white precipitate (the hexaminium salt) forms almost immediately.
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Stir for 4 hours at room temperature.
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Filter the salt and wash with ether to remove non-polar impurities.
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Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2–4 hours. The solid will dissolve and then reprecipitate as the ammonium chloride salt.
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Cool, filter, and recrystallize from Ethanol/Water.
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Figure 1: Step-wise synthetic workflow via the Delépine route, ensuring high purity by isolating the hexaminium salt intermediate.
Part 3: Stability & Handling (The "Expertise" Pillar)
The Dimerization Trap: The most common error in handling this compound is attempting to isolate the free base . Upon neutralization of the HCl salt, the free amine group (nucleophile) rapidly attacks the ketone carbonyl (electrophile) of a neighboring molecule.
This results in the formation of a dihydropyrazine, which spontaneously oxidizes to 2,5-bis(4-chlorophenyl)pyrazine .
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Handling Rule 1: Always store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.
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Handling Rule 2: If the free base is required for a reaction (e.g., acylation), generate it in situ using a non-nucleophilic base (e.g., DIPEA) in the presence of the electrophile. Never isolate it.
Figure 2: The degradation pathway of the free base. Neutralization without an immediate trapping partner leads to irreversible pyrazine formation.
Part 4: Reactivity & Applications
The primary utility of 2-Amino-1-(4-chlorophenyl)ethanone is as a C-C-N binucleophile/electrophile building block.
1. Hantzsch Thiazole Synthesis: Condensation with thioamides or thioureas yields 2-substituted thiazoles. This is the standard route for synthesizing many kinase inhibitors.
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Mechanism:[2] The sulfur attacks the alpha-carbon (displacing the amine? No, actually the alpha-halo ketone is usually used for Hantzsch. For the amino ketone, it reacts with isothiocyanates or activated esters to build the ring).
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Correction: The alpha-bromo ketone is used in the classic Hantzsch synthesis. The alpha-amino ketone (this compound) is used to synthesize Imidazoles (via Marckwald reaction with cyanates) or Pyrazines (via condensation with 1,2-dicarbonyls).
2. Imidazole Synthesis: Reacting the amine with cyanamide or isocyanates leads to 2-aminoimidazoles.
3. Amide Coupling: Standard coupling with carboxylic acids (using EDC/HATU) yields intermediates for peptidomimetics.
Figure 3: Primary synthetic applications in heterocyclic chemistry.
Part 5: Analytical Characterization
To validate the identity of the synthesized HCl salt, look for the following spectral features. Note that the methylene protons are distinctively shifted compared to the bromo-precursor.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.50 – 8.70 ppm (br s, 3H): Ammonium protons (-NH₃⁺). Disappears on D₂O shake.
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δ 7.90 – 8.00 ppm (d, 2H): Aromatic protons ortho to carbonyl (deshielded).
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δ 7.60 – 7.70 ppm (d, 2H): Aromatic protons ortho to chlorine.
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δ 4.55 – 4.65 ppm (s, 2H): Methylene (-CH₂-) alpha to carbonyl. (Note: In the bromo-precursor, this is typically ~4.8 ppm; the amine shift is distinct).
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IR Spectroscopy (KBr):
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~1680–1695 cm⁻¹: Strong Carbonyl (C=O) stretch.
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~2800–3000 cm⁻¹: Broad Ammonium (N-H) stretch.
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Mass Spectrometry (ESI+):
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m/z = 170.04 [M+H]⁺: Corresponding to the free base cation (C₈H₉ClNO⁺). The Cl isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) should be clearly visible.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone. (Note: Used for physical property verification of isomers). Link
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Sigma-Aldrich (Merck). 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride Product Specification. Link
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ChemicalBook. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride NMR and Properties. Link
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Royal Society of Chemistry. ChemSpider: 2-Amino-1-(4-chlorophenyl)ethanone. Link
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Org. Synth. 1943, 23, 86. General procedure for Delépine Reaction (applied to alpha-halo ketones). Link
